REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][Br:8].[CH3:9][C:10]1([CH2:14][OH:15])[CH2:13][O:12][CH2:11]1.[OH-].[Na+]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].O>[Br:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][O:15][CH2:14][C:10]1([CH3:9])[CH2:13][O:12][CH2:11]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
74.06 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC1(COC1)CO
|
Name
|
|
Quantity
|
65.02 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
13C{1H}
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. in an ice bath for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 1 day
|
Duration
|
1 d
|
Type
|
TEMPERATURE
|
Details
|
It was then heated at 100° C. for additional 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with hexanes three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase was dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to give colorless liquid (b.p. 90-92° C., 0.1 mmHg) (13.75 g, 53%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrCCCCCCOCC1(COC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |